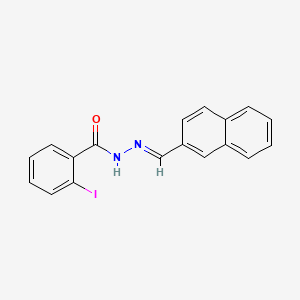

![molecular formula C20H26N4O B5502888 N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide involves multiple steps starting from basic piperidine and imidazole frameworks. An efficient approach includes Dieckmann cyclization and condensation reactions for constructing the piperidine and imidazolone frameworks respectively. For example, compounds with similar structures have been synthesized through various organic reactions, showcasing the chemical versatility and structural adaptability of such compounds (De Risi et al., 2001).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives and related compounds for their antimicrobial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Such compounds, including 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs, have shown promising results with MIC values ranging from 0.041-2.64 μM against these strains, indicating their potential as therapeutic agents against tuberculosis (Lv et al., 2017).

Anticancer Research

In the context of anticancer research, compounds structurally related to N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide have been evaluated for their potential as anticancer agents. The study on novel anaplastic lymphoma kinase inhibitors highlights the pharmacokinetics and enzymatic hydrolysis of such compounds, indicating their relevance in the development of cancer treatments. Derivatives with increased stability in plasma have been identified, although there's a noted trade-off between stability and potency against the targeted enzyme (Teffera et al., 2013).

Corrosion Inhibition

Further, these derivatives have been explored for their corrosion inhibition properties. Electrochemical, thermodynamic, and quantum chemical studies on benzimidazole derivatives, including those structurally related to the chemical , have demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal how the molecular structure impacts their inhibitory efficiency, providing insights into their potential industrial applications (Yadav et al., 2016).

Enzyme Inhibition

Regarding enzyme inhibition, specific derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The structure-activity relationship studies identified compounds with significant inhibitory effects, offering a basis for the development of antidementia agents. The enhancement of activity through modifications at the benzamide nitrogen atom underscores the chemical's utility in designing therapeutics for neurological conditions (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name |

N-benzyl-4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(22-14-16-4-2-1-3-5-16)23-11-8-18(9-12-23)19-21-10-13-24(19)15-17-6-7-17/h1-5,10,13,17-18H,6-9,11-12,14-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMHXHDYLACBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

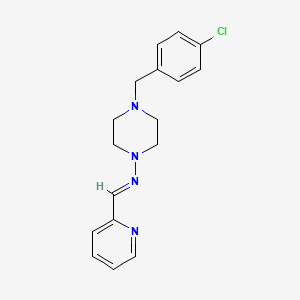

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

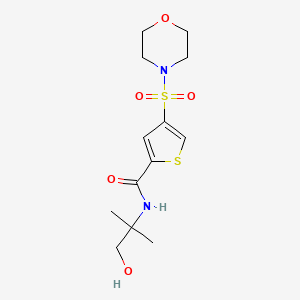

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

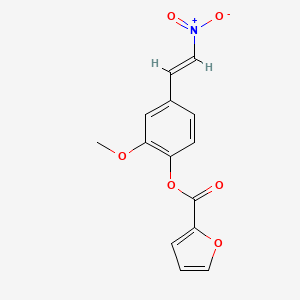

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)